Product packaging for Cobalt;manganese;nickel;oxosilver(Cat. No.:CAS No. 802052-34-2)

Cobalt;manganese;nickel;oxosilver

Cat. No.: B12530164
CAS No.: 802052-34-2
M. Wt: 296.432 g/mol
InChI Key: HLUTYDGWRWIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Modern Materials Science and Technology

Multi-metallic oxide systems are a cornerstone of modern materials science, offering a vast landscape for designing materials with tailored electronic, magnetic, and catalytic properties. research.googlemdpi.com Crystalline metal oxides, which consist of repeating units of oxygen and metals, are critical for a wide range of applications, from battery technology to water electrolysis. aimersociety.com The ability to combine multiple metal elements, such as cobalt, manganese, and nickel, within a single oxide framework allows for synergistic effects that are not achievable with single-metal oxides. researchgate.netrsc.org

These materials are particularly significant in the following areas:

Energy Storage: Nickel-manganese-cobalt (NMC) oxides are dominant cathode materials in lithium-ion batteries, which power everything from portable electronics to electric vehicles. youtube.comresearchgate.net The specific ratio of the metals allows for a balance of high energy density (from nickel), structural stability (from manganese), and good cycling performance (from cobalt). researchgate.net The introduction of other elements, like silver, into these systems is being explored to further enhance performance, such as increasing energy density and cycle life in supercapacitors. nih.gov

Catalysis: The variable oxidation states and structural flexibility of transition metal oxides make them excellent catalysts. rsc.org They are investigated for a variety of reactions, including the oxygen evolution reaction (OER), which is crucial for producing green hydrogen through water splitting. mdpi.comacs.org Bimetallic and multi-metallic oxides, such as those containing nickel and cobalt, often exhibit superior electrocatalytic performance compared to their single-metal counterparts. rsc.org The addition of silver can further boost catalytic activity. researchgate.net

Sensors: The high surface area and sensitivity of metal oxide nanostructures to changes in their chemical environment make them ideal for gas sensors and biosensors. acs.orgmdpi.com

Evolution of Research on Multi-Metallic Oxide Formulations

The study of metal oxides has progressed from simple, single-metal compounds to increasingly complex multi-metallic systems. Initially, research focused on individual oxides like manganese dioxide (MnO2) or cobalt oxide (Co3O4) for applications in batteries and catalysis. researchgate.net

The evolution can be summarized in these stages:

Single-Metal Oxides: Early research established the fundamental properties of oxides like those of iron, manganese, cobalt, and nickel. aip.orgaip.org

Binary Metal Oxides: Researchers began combining two different metals, such as in nickel-cobalt (B8461503) oxides (NiCo2O4) or cobalt-manganese oxides, and discovered that these binary systems often exhibited enhanced electrochemical performance and catalytic activity due to synergistic interactions between the metal cations. mdpi.comresearchgate.net

Ternary Metal Oxides: The development of lithium nickel manganese cobalt oxide (NMC) was a major breakthrough for lithium-ion batteries, demonstrating that a three-component system could be optimized to balance capacity, stability, and cost. youtube.comresearchgate.net

Quaternary and High-Entropy Oxides: Current research is pushing into even more complex compositions, such as the quaternary "Cobalt;manganese;nickel;oxosilver" system. The goal is to fine-tune material properties with greater precision. This includes the development of nonstoichiometric quaternary mixed-oxides for enhanced stability in electrocatalysis. acs.org High-throughput automated experiments are now being used to explore the vast compositional space of these complex oxides. research.googleaimersociety.com

Challenges and Opportunities in the Investigation of Complex Oxide Compositions

The exploration of complex oxide systems like cobalt-manganese-nickel-silver oxide presents both significant challenges and exciting opportunities.

Challenges:

Complexity and Synthesis: The search space for new crystalline metal oxides is enormous; for example, combining 73 different metals in three-metal oxide systems could yield over 62,000 possibilities. research.googleaimersociety.com Synthesizing a specific phase with a controlled stoichiometry and morphology is a major hurdle. The final properties are highly dependent on the synthesis method and conditions. mdpi.com

Characterization: Understanding the structure-property relationships in these materials is inherently difficult. It requires a combination of advanced characterization techniques to probe the crystal structure, surface composition, and electronic states of the different metal ions. researchgate.netacs.org Surface reconstruction during catalytic processes can further complicate analysis. acs.org

Theoretical Modeling: Predicting the stable phases and properties of multi-component systems from first principles is computationally intensive and remains a significant challenge for materials theory. researchgate.net

Opportunities:

Discovery of Novel Properties: The vast compositional space holds the potential for discovering materials with unprecedented or rare combinations of properties. aimersociety.com For example, a material could be engineered to be simultaneously transparent, conductive, and catalytically active. aimersociety.com

Enhanced Performance: By precisely tuning the elemental composition, researchers can create materials with superior performance for specific applications. Adding silver to a Ni-Co-S electrode, for instance, significantly boosted its specific capacity and rate capability for supercapacitors. nih.gov Similarly, doping MnO2 with silver enhances its specific capacity for zinc-ion batteries. mdpi.com

Sustainable Technologies: Developing efficient and stable electrocatalysts from earth-abundant metals like manganese, cobalt, and nickel is critical for sustainable energy technologies like water splitting for hydrogen production. acs.orgnih.gov These complex oxides offer a pathway to replace expensive and scarce noble metal catalysts like iridium and ruthenium. acs.org

Scope and Focus of Current Academic Inquiry

Current academic research on complex multi-metallic oxides is highly focused on addressing the global need for advanced energy and environmental solutions.

Key areas of inquiry include:

Electrocatalysis for Water Splitting: A major thrust of research is the development of non-precious metal catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). nih.govsciopen.com Cobalt-based materials, often combined with nickel, iron, or manganese, are leading candidates. rsc.org Research focuses on understanding catalytic mechanisms, modulating the electronic structure of the metals, and studying the dynamic surface reconstruction that occurs during catalysis. acs.orgsciopen.com

Advanced Battery Cathodes: The quest continues for safer, cheaper, and higher-energy-density cathode materials for the next generation of lithium-ion batteries and beyond. esource.com A significant effort is directed at reducing or eliminating cobalt content due to its cost and supply chain issues, leading to research into nickel-rich and cobalt-free compositions like LiNi0.7Mn0.25Al0.05O2. fool.comosti.gov

High-Throughput Discovery: To navigate the vast compositional landscape, researchers are increasingly employing automated, high-throughput synthesis and characterization methods combined with machine learning and data science to accelerate the discovery of new materials with desired properties. research.googleaimersociety.com

Nanostructuring and Doping: A consistent theme is the synthesis of nanostructured materials (nanorods, nanotubes, nanosheets) to maximize surface area and expose active sites. rsc.orgmdpi.com Furthermore, doping with various elements, such as silver, is a key strategy to enhance intrinsic properties like conductivity and catalytic activity. nih.govmdpi.com

Research Findings and Data

The properties of multi-metallic oxides are highly dependent on their specific composition and crystal structure. The data below illustrates the characteristics of related systems.

Table 1: Comparison of Transition Metals in NMC Cathodes This table outlines the distinct roles and characteristics of Nickel, Manganese, and Cobalt in the widely used NMC (Lithium Nickel Manganese Cobalt Oxide) cathode materials for lithium-ion batteries.

MetalRole and CharacteristicsAdvantagesDisadvantages
Nickel (Ni) Primary contributor to specific capacity. researchgate.netHigh energy density. researchgate.netPoor thermal stability; can lead to safety concerns at high states of charge. osti.gov
Manganese (Mn) Improves structural and thermal stability. researchgate.netLow cost, abundant, environmentally benign. researchgate.netLower capacity compared to nickel and cobalt.
Cobalt (Co) Stabilizes the crystal structure, improves rate capability, and enhances cycle life. researchgate.netGood structural stability and high rate capability. osti.govHigh cost, toxicity, and supply chain issues. fool.com

Data sourced from references researchgate.netosti.gov

Table 2: Electrochemical Performance of Ag-Modified Cathodes This table showcases the impact of silver (Ag) doping on the electrochemical performance of different cathode materials used in energy storage devices, demonstrating significant improvements in capacity.

Cathode MaterialDevice TypeKey Performance MetricPerformance Value
MnO₂ Zinc-Ion BatterySpecific Capacity @ 0.05 A/g< 315 mAh/g
5% Ag-MnO₂ Zinc-Ion BatterySpecific Capacity @ 0.05 A/g315 mAh/g mdpi.com
NiCo₂S₄/CF Hybrid SupercapacitorSpecific Capacity @ 1 A/g< 179.7 mAh/g
Ag₂S-NiCo₂S₄/CF Hybrid SupercapacitorSpecific Capacity @ 1 A/g179.7 mAh/g nih.gov

Data sourced from references nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgCoMnNiO B12530164 Cobalt;manganese;nickel;oxosilver CAS No. 802052-34-2

Properties

CAS No.

802052-34-2

Molecular Formula

AgCoMnNiO

Molecular Weight

296.432 g/mol

IUPAC Name

cobalt;manganese;nickel;oxosilver

InChI

InChI=1S/Ag.Co.Mn.Ni.O

InChI Key

HLUTYDGWRWIHJN-UHFFFAOYSA-N

Canonical SMILES

O=[Ag].[Mn].[Co].[Ni]

Origin of Product

United States

Synthesis Methodologies for Cobalt Manganese Nickel Silver Oxide Materials

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal syntheses are versatile methods carried out in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline materials.

The synthesis of complex oxides like cobalt-manganese-nickel-silver oxides via these methods typically involves the use of soluble metal salts (e.g., nitrates, chlorides, sulfates) as precursors. The choice of solvent, temperature, pressure, and reaction time are critical parameters that influence the phase, size, and morphology of the resulting particles. For instance, in the synthesis of related manganese cobalt oxide/nickel cobalt oxide composites, a facile hydrothermal route without any surfactant has been successfully employed. frontiersin.orgnih.gov This approach has been shown to produce core-shell nanowire structures with promising electrochemical properties. frontiersin.orgnih.gov

Research on hydrothermal synthesis has demonstrated its effectiveness in producing various mixed metal oxides. For example, Co-Mn mixed oxide catalysts have been deposited on stainless steel meshes using a hydrothermal method, which resulted in catalysts with significantly high activity. nih.gov Furthermore, the hydrothermal synthesis of cobalt-free high-capacity cathode materials like LiNi₀.₉Mn₀.₀₅Al₀.₀₅O₂ (NMA9055) has been reported, showcasing the method's ability to produce highly crystalline and pure materials with monodispersed spherical morphology. newswise.com

The solvothermal method, which utilizes organic solvents, can be employed to produce materials with different characteristics. For example, one-dimensional assemblies of Ni-Co alloy microstructures have been synthesized via an external magnetic field-assisted solvothermal reaction. d-nb.info The morphology and crystallinity of the products in solvothermal synthesis are highly dependent on the solvent system and reaction time. researchgate.net

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis of Related Metal Oxides

Product Precursors Solvent Temperature (°C) Time (h) Morphology Reference
MnCo₂O₄.₅@NiCo₂O₄ MnCo₂O₄.₅ nanowires, Ni(NO₃)₂, Co(NO₃)₂, Urea (B33335) Deionized water 120 6-12 Core-shell nanowires frontiersin.orgnih.gov
Co-Mn mixed oxides Co(NO₃)₂·6H₂O, KMnO₄ Water Not specified Not specified Thin layer on mesh nih.gov
LiNi₀.₉Mn₀.₀₅Al₀.₀₅O₂ α-3Ni(OH)₂·2H₂O, Al(NO₃)₃·9H₂O, Mn(NO₃)₃·9H₂O, LiOH·H₂O Water 180 Not specified Monodispersed spherical newswise.com
Ni-Co Alloy NiCl₂·6H₂O, CoCl₂·6H₂O, Hexamethylenetetramine, NaOH 1,2-propanediol 170 20 Microwires d-nb.info

Co-precipitation and Controlled Growth Methods

Co-precipitation is a widely used, scalable, and cost-effective method for synthesizing multi-component oxide precursors. researchgate.net This technique involves the simultaneous precipitation of multiple metal ions from a solution by adding a precipitating agent, such as a hydroxide (B78521) or carbonate. The resulting precipitate, typically a mixed hydroxide or carbonate, is then subjected to heat treatment (calcination) to form the desired oxide.

The key to successful co-precipitation is to maintain uniform precipitation of all metal cations, which requires careful control over parameters like pH, temperature, stirring rate, and the rate of addition of the precipitating agent. For the synthesis of nickel-cobalt-manganese (NCM) materials, co-precipitation is a common route to produce a precursor with a homogeneous distribution of the metal ions. researchgate.netimim.pl The morphology and particle size of the final oxide are often inherited from the precursor. frontiersin.org

Controlled growth methods are a refinement of co-precipitation, where the nucleation and growth of the particles are carefully managed to achieve specific morphologies and sizes. This can be achieved through the use of chelating agents or by controlling the supersaturation of the solution. The Taylor reaction process, for instance, has been used to synthesize spherical NCM precursor powders with a controlled particle size. imim.pl

The synthesis of cobalt oxide nanoparticles through a simple co-precipitation method has been demonstrated to be an effective way to control particle growth and size. holycrossngl.edu.in The process often involves dissolving metal salts in an aqueous solution and then adding a base to induce precipitation, followed by calcination. researchgate.netholycrossngl.edu.in

Table 2: Co-precipitation Synthesis of Related Metal Oxides and Precursors

Product/Precursor Metal Salts Precipitating Agent pH/Temp (°C) Morphology Reference
Co₃O₄ Nanoparticles Cobalt Nitrate (B79036) Ammonium Hydroxide 12 / 90 Agglomerated spheres holycrossngl.edu.in
NCM Oxalate Precipitate Mixed Hydroxide Precipitate (MHP) Oxalic Acid Not specified Crystalline researchgate.net
Ni₀.₆Co₀.₂Mn₀.₂(OH)₂ Recycled Nickel Precursors Not specified Not specified / 1000 rpm Spherical, 10 µm imim.pl

Chemical Bath Deposition and Related Liquid-Phase Routes

Chemical Bath Deposition (CBD) is a simple and inexpensive thin-film deposition technique that involves the controlled precipitation of a compound from a solution onto a substrate. researchgate.netuobaghdad.edu.iq The process typically occurs at or near room temperature and relies on the slow release of ions to form a thin, adherent film. researchgate.net

For the synthesis of multi-metal oxides, a solution containing the precursor salts of cobalt, manganese, nickel, and silver would be prepared. The pH, temperature, and concentration of reactants are carefully controlled to induce the formation of the desired oxide film on a substrate. The growth of the film can occur through ion-by-ion deposition or by the adsorption of colloidal particles formed in the solution. researchgate.net

This method has been successfully used to prepare silver oxide thin films, where parameters like pH and deposition time were varied to control the properties of the resulting films. uobaghdad.edu.iq Similarly, nickel oxide thin films have been deposited using CBD, with the film growth being highly dependent on the mixing conditions. researchgate.net The incorporation of multiple metals, including silver, into a composite oxide has also been reported through hydrothermal methods, which share principles with CBD. google.com

Table 3: Chemical Bath Deposition of Related Metal Oxides

Film Material Precursors Substrate Temperature (°C) Key Findings Reference
Silver Oxide Silver Nitrate, Triethanolamine Glass 70 Polycrystalline films with mixed Ag₂O, AgO, and Ag₃O₄ phases uobaghdad.edu.iq
Nickel Oxide Nickel Sulfate, Potassium Persulfate, Ammonia Not specified Room Temp. Film growth competes with homogeneous particle formation researchgate.net

Solid-State Reaction Methods

Solid-state reaction methods, also known as ceramic methods, involve the high-temperature reaction of solid precursors to form the desired product. These methods are straightforward and suitable for large-scale production.

High-Temperature Solid-State Reactions

In this method, powdered precursors, typically oxides or carbonates of the constituent metals, are intimately mixed, pressed into pellets, and heated at high temperatures for extended periods. The reaction proceeds through the diffusion of ions between the solid particles.

For the synthesis of cobalt-manganese-nickel-silver oxides, the corresponding metal oxides or carbonates would be mixed in the desired stoichiometric ratio. The presence of a lithium source, such as Li₂CO₃, is often required for the synthesis of lithiated versions of these oxides. google.com The mixture is then subjected to one or more calcination steps at temperatures that can exceed 900°C. frontiersin.org The temperature and duration of the calcination, as well as the composition of the atmosphere (e.g., air or oxygen), are critical for obtaining the desired phase and crystallinity.

The solid-state method can be combined with other techniques. For example, precursors prepared by co-precipitation are often used in a subsequent solid-state reaction to ensure a high degree of homogeneity. frontiersin.org It has been noted that the molten flux growth method can be an alternative that requires lower temperatures and can produce well-dispersed particles compared to the traditional solid-state route. frontiersin.org

Mechanochemical Activation

Mechanochemical activation is a solid-state synthesis technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes in the precursors. The intense mechanical forces during milling can lead to a reduction in particle size, an increase in surface area, and the formation of defects, all of which can enhance the reactivity of the solids and lower the required reaction temperature.

In the context of cobalt-manganese-nickel-silver oxide synthesis, mechanochemical activation can be used to prepare a highly reactive, amorphous precursor mixture from the initial metal oxides or salts. This activated precursor can then be calcined at a lower temperature or for a shorter duration than in conventional solid-state reactions. This method has been used to synthesize cobalt oxide nanoparticles by the thermal treatment of a precursor obtained via a mechanochemical reaction. researchgate.net It has also been shown to be an environmentally friendly and cost-effective method for producing metal nanoparticles and their nanocomposites. nih.govresearchgate.net A process for synthesizing a lithium nickel manganese cobalt positive electrode material utilizes mechanical activation of the precursor to achieve uniform particle distribution and size. nus.edu.sg

Table 4: Compound Names Mentioned in the Article

Compound Name
Cobalt-Manganese-Nickel-Silver Oxide
Cobalt-Manganese Oxide
Nickel-Cobalt (B8461503) Oxide
Silver Oxide
Lithium Nickel Manganese Cobalt Oxide (NCM)
Manganese Cobalt Oxide/Nickel Cobalt Oxide Composite
Co-Mn Mixed Oxide
LiNi₀.₉Mn₀.₀₅Al₀.₀₅O₂ (NMA9055)
Ni-Co Alloy
Cobalt-Nickel Sulfide
Co₃O₄
NCM Oxalate Precipitate
Ni₀.₆Co₀.₂Mn₀.₂(OH)₂
LiNi₁/₃Mn₁/₃Co₁/₃O₂
Ag₂O
AgO
Ag₃O₄
Nickel Oxide

Advanced and Hybrid Synthesis Strategies

To achieve precise control over the morphology, composition, and ultimately the functionality of cobalt-manganese-nickel-silver oxide materials, researchers have developed a suite of advanced and hybrid synthesis strategies. These methods often combine principles from different synthetic approaches to create materials with unique and tailored properties.

Template-Assisted Synthesis for Controlled Morphology

Template-assisted synthesis is a powerful technique that utilizes a pre-existing structure, or template, to guide the formation of the desired material. This method offers exceptional control over the size, shape, and porosity of the final product. Nanocasting is a prominent example of a hard-templating route where a rigid porous material, such as mesoporous silica, acts as a mold. acs.org The pores of the template are infiltrated with a solution containing the metal precursors (e.g., nitrates of cobalt, manganese, and nickel), followed by a thermal treatment to form the mixed metal oxide within the template's channels. acs.org Subsequent removal of the template, typically through chemical etching, yields a nanostructured replica of the original template. This approach has been successfully employed to synthesize three-dimensionally ordered mesoporous (Ni,Mn,Co)3O4 with a spinel crystalline structure, which exhibits enhanced catalytic activities compared to its nonporous counterparts due to its high surface area and accessible active sites. acs.org

Core-Shell Nanostructure Fabrication

Core-shell nanostructures, consisting of an inner core material encapsulated by an outer shell of a different composition, offer a unique platform to combine and enhance the properties of different materials. In the context of cobalt-manganese-nickel-silver oxides, this architecture is particularly promising. The fabrication of these structures can be achieved through multi-step processes. For instance, a core of one material, such as nickel oxide (NiO) nanoparticles, can be synthesized first via a method like thermal decomposition. missouristate.edu Subsequently, a shell containing cobalt, manganese, and silver can be grown on the surface of these core nanoparticles using techniques like hydrothermal nanophase epitaxy. missouristate.edu This method allows for the creation of inverted core-shell nanoparticles where an antiferromagnetic NiO core is surrounded by a ferro- or ferrimagnetic shell composed of a Nix(Mn/Co)1-xO phase. missouristate.edu The distinct core and shell regions can be confirmed through high-resolution transmission electron microscopy (HRTEM). missouristate.edu Another approach involves the facile hydrothermal synthesis of core-shell structures without the use of surfactants. frontiersin.orgnih.gov For example, hierarchical MnCo2O4.5 nanowires can serve as the core, onto which a shell of NiCo2O4 is grown. frontiersin.orgnih.gov The close lattice matching between the two spinel-structured oxides facilitates epitaxial growth. frontiersin.orgnih.gov

The synthesis of Ni@Ag core-shell nanoparticles has also been explored through various chemical methods, including "one-pot" co-reduction processes and two-stage approaches involving the initial preparation of the nickel core followed by the formation of a silver shell via transmetalation. dovepress.com These methods aim to protect the nickel core from oxidation and leverage the properties of both metals. dovepress.comresearchgate.net

In-Situ Polymerization and Composite Formation

In-situ polymerization is a versatile method for creating composite materials where an inorganic component, such as cobalt-manganese-nickel-silver oxide nanoparticles, is formed directly within a polymer matrix. mdpi.com This approach offers excellent dispersion of the nanoparticles and strong interfacial interactions between the organic and inorganic phases. The process can occur either by forming the nanoparticles in a pre-existing polymer or by the simultaneous formation of both the polymer and the inorganic networks, leading to an interpenetrating polymer network (IPN). mdpi.com The sol-gel process is a common technique used for the in-situ formation of metal oxides within a polymer matrix. mdpi.com This involves the hydrolysis and condensation of metal alkoxide precursors. mdpi.com

This strategy has been explored for creating hybrid inorganic-polymer nanocomposites with a wide range of applications. mdpi.com The in-situ generation of nanoparticles on and within polymeric materials is advantageous as it can be more time and cost-effective and environmentally friendly compared to traditional mixing methods. The nanoparticles tend to nucleate and grow on the active sites of the polymer chains, resulting in strong adhesion. While extensively studied for metals like silver and gold, this approach holds potential for the development of cobalt-manganese-nickel-silver oxide-polymer composites with tailored properties.

Redox-Controlled Synthesis Pathways

Redox-controlled synthesis pathways offer a means to manipulate the oxidation states of the constituent metals (cobalt, manganese, and nickel) during the formation of the oxide material. This is crucial as the oxidation state significantly influences the material's electrochemical and catalytic properties. These transition metals can exist in multiple valence states (+2, +3, +4, etc.), which provides a rich playground for tuning material characteristics. mdpi.com The synthesis can be designed to favor specific oxidation states, leading to materials with a diverse composition of Ni2+, Ni3+, Co2+, Co3+, Mn2+, and Mn3+ on the surface, which can provide more electroactive sites. rsc.org

Electrochemical-hydrothermal routes are an example of redox-controlled synthesis. researchgate.net In this method, an applied current density during hydrothermal synthesis can influence the morphology and composition of the resulting oxide. researchgate.net Another approach involves the use of redox reactions in solution to control the precipitation of the metal oxides. For instance, the choice of precursors and the reaction atmosphere (oxidative or reductive) can dictate the final phase and composition of CoxMn3−xO4 spinels. mdpi.com The redox potential of the synthesis environment plays a critical role in determining the final structure and properties of the material.

Influence of Synthesis Parameters on Material Characteristics

The characteristics of cobalt-manganese-nickel-silver oxide materials are highly sensitive to the parameters employed during their synthesis. Careful control of these parameters is essential for tailoring the material for specific applications.

Key synthesis parameters that significantly impact the material's properties include:

Temperature: The synthesis temperature affects the crystallinity, phase purity, and morphology of the resulting oxide. For example, in the hydrothermal synthesis of cobalt oxide nanorods, varying the temperature can alter the aspect ratio of the nanostructures. vjs.ac.vn Calcination temperature is also a critical parameter; for instance, the catalytic activity of Co0.5Mn2.5O4 in CO oxidation was found to be optimal at a calcination temperature of 400 °C, with higher temperatures leading to a decrease in performance. mdpi.com

pH: The pH of the reaction solution influences the hydrolysis and precipitation rates of the metal precursors, thereby affecting the particle size, morphology, and composition of the final product. The pH can be adjusted using acids or bases like HNO3 and NaOH. mit.edursc.org For example, in the electrochemical-hydrothermal synthesis of Co-doped manganese dioxide, the pH of the initial solution is a key factor in determining the morphology of the synthesized material. researchgate.net

Precursor Concentration: The concentration of the metal precursors in the synthesis solution can impact the nucleation and growth kinetics of the oxide particles. In the electrochemical deposition of silver oxide nanostructures, the concentration of silver nitrate in the solution, along with the current density, determines the morphology, evolving from sparse plates to columnar features as the concentration and current density increase. mit.edursc.org

Reaction Time: The duration of the synthesis process, such as the hydrothermal reaction time or stirring time, can influence the particle size, dispersibility, and crystallinity of the material. For instance, in the synthesis of Ni-Co-Mn hydroxide precursors, increasing the reaction time in a Taylor reactor improved the dispersibility and increased the particle size. imim.pl

Stirring Speed: In precipitation-based synthesis methods, the stirring speed can affect the mixing of reactants and the homogeneity of the resulting particles. A study on the synthesis of Ni-Co-Mn precursors showed that the particle size of the precursor decreased as the reaction speed increased. imim.pl

Current Density (in electrochemical synthesis): In electrochemical deposition methods, the applied current density is a crucial parameter that controls the rate of deposition and influences the morphology of the resulting nanostructures. mit.edursc.org

The interplay of these parameters determines the final physicochemical properties of the cobalt-manganese-nickel-silver oxide materials.

Structural and Morphological Elucidation of Cobalt Manganese Nickel Silver Oxide Materials

Crystal Structure Analysis

The determination of the crystal structure of cobalt-manganese-nickel-silver oxide materials is fundamental to understanding their physicochemical properties and potential applications. Techniques such as X-ray diffraction (XRD) coupled with Rietveld refinement are pivotal in providing detailed insights into the atomic arrangement, phase composition, and microstructural features of these complex oxides.

X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification

X-ray diffraction (XRD) is a primary and non-destructive technique used to analyze the crystalline structure of materials. When an X-ray beam interacts with a crystalline sample, it is diffracted in specific directions, producing a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal structure. In the context of cobalt-manganese-nickel-silver oxides, XRD patterns reveal the presence of different crystalline phases. researchgate.netrsc.org For instance, XRD analysis has been successfully employed to confirm the formation of single-phase NiCo2O4 from a solution containing a specific ratio of nickel to cobalt. researchgate.net

Rietveld refinement is a powerful analytical method used in conjunction with XRD data. It involves a least-squares fitting process between a measured diffraction pattern and a calculated pattern based on a structural model. researchgate.net This refinement allows for the precise determination of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancy factors. researchgate.netmdpi-res.com The accuracy of quantitative phase analysis using the Rietveld method is generally high, with errors in weight fraction estimation often falling between 0.5 wt% and 1.5 wt%. researchgate.net This method has been instrumental in the structural analysis of various complex materials, including the quantitative phase analysis of artificial mixtures and the characterization of precipitates in steel. researchgate.netmdpi-res.com The combination of XRD and Rietveld refinement provides a comprehensive understanding of the phase purity and crystal structure of the synthesized oxide materials. researchgate.net

Identification of Spinel, Layered, and Mixed-Phase Architectures

Cobalt-manganese-nickel-silver oxide systems can exhibit a variety of crystal structures, including spinel, layered, and mixed-phase architectures. The specific structure formed is highly dependent on the synthesis conditions and the stoichiometry of the constituent metals.

Spinel Structures: The spinel structure, with the general formula AB2O4, is a common phase observed in these materials. researchgate.net In this structure, 'A' and 'B' represent metal ions occupying tetrahedral and octahedral sites within a close-packed oxygen lattice. researchgate.net For example, Ni-Mn-Co oxide precursors have been shown to form a spinel NiMn2O4 structure. researchgate.net Spinel cobalt-based metal oxides (MCo2O4, where M can be Ni) have been synthesized and their cubic spinel structure confirmed through XRD analysis. rsc.org

Layered Structures: Layered structures, such as those found in Li(NixMnyCoz)O2 (NMC) compounds, are of significant interest, particularly for applications in energy storage. These materials consist of layers of transition metal oxides separated by layers of lithium ions. While silver is not a primary component of traditional NMC materials, its incorporation can modify the structural and electrochemical properties.

Crystalline Domain Formation and Coexistence

Within a polycrystalline material, individual crystals, or grains, are referred to as crystalline domains. The size, orientation, and boundaries of these domains influence the material's properties. In cobalt-manganese-nickel-silver oxides, the formation and coexistence of different crystalline domains are common. For instance, research has shown that in certain compositions, up to three different crystallographic phases can coexist. researchgate.net

The synthesis method plays a crucial role in controlling the formation of these domains. For example, using a molten salt method can lead to well-dispersed crystalline grains. researchgate.net The presence of different domains, such as a core-shell structure where a core of one phase is surrounded by a shell of another, can be intentionally engineered to achieve specific functionalities. researchgate.net The interface between these coexisting domains is of particular interest as it can exhibit unique properties compared to the bulk of the individual phases.

Microstructural Characterization

The microstructure of a material, which encompasses its morphology, particle size, and the arrangement of its constituent phases, is intrinsically linked to its physical and chemical properties. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for elucidating the microstructural details of cobalt-manganese-nickel-silver oxide materials at various length scales.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Agglomeration

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions produce signals that are used to generate an image.

SEM analysis of cobalt-manganese-nickel-silver oxides reveals critical information about particle shape, size distribution, and the extent of agglomeration. iau.ir For instance, SEM images have shown that nickel-cobalt (B8461503) oxide nanoparticles can be more or less spherical in shape. researchgate.net In other studies, the morphology of NiO and cobalt-doped NiO nanoparticles has been described as polycrystalline and irregularly spherical, often with significant agglomeration. iau.ir The degree of particle agglomeration can influence the material's effective surface area and, consequently, its performance in applications such as catalysis and energy storage. mdpi.com Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) can provide elemental mapping, confirming the distribution of cobalt, manganese, nickel, and silver within the microstructure. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Core-Shell Confirmation

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image.

TEM is particularly valuable for examining the nanoscale features of cobalt-manganese-nickel-silver oxides, including the size and morphology of individual nanoparticles. researchgate.net It has been used to determine the particle size of nickel-cobalt oxide nanoparticles, revealing them to be in the range of 10 nm with a more or less cubic shape. researchgate.net

Crystallite Size and Grain Boundary Investigations

The determination of crystallite size and the character of grain boundaries are fundamental to understanding the material properties of complex metal oxides. The average crystallite size in these materials is commonly calculated from the broadening of diffraction peaks in X-ray Diffraction (XRD) patterns using the Scherrer equation. researchgate.net This analysis provides critical insight into the nanocrystalline nature of the material, which in turn influences its catalytic, electronic, and electrochemical behavior.

Research into multicomponent oxide systems containing cobalt, manganese, nickel, and silver reveals that crystallite sizes can be carefully controlled through various synthesis parameters. For instance, studies on related doped oxide systems show that crystallite and grain sizes typically fall within the nanometer scale. In manganese-doped zinc oxide films, average grain sizes have been observed to range from 25.35 to 32.67 nm. researchgate.net Similarly, for nanoparticles of nickel oxide doped with manganese and cobalt, crystallite sizes are reported to be around 40–50 nm. researchgate.net The introduction of different dopants can also affect the crystal structure and size; for example, nano-crystalline thin films of pure and La-Co mixed oxides exhibit grain sizes ranging from 6.63 to 11.68 nm. researchgate.net Grain boundaries, the interfaces between these crystallites, are regions of high atomic disorder. These boundaries can significantly impact material properties by acting as sites for enhanced diffusion, chemical reactivity, or as scattering centers for charge carriers. The density and nature of these boundaries are directly related to the crystallite size—smaller crystallites lead to a higher volume fraction of grain boundaries.

Table 1: Crystallite and Grain Size of Related Metal Oxide Nanoparticles

Material System Synthesis Method Average Crystallite/Grain Size (nm) Source
Manganese-Doped Zinc Oxide Successive Ionic Layer Adsorption Reaction (SILAR) 25.35 - 32.67 researchgate.net
Cobalt-Doped Nickel Oxide Co-precipitation ~40 - 50 researchgate.net
Manganese-Doped Nickel Oxide Co-precipitation ~40 - 50 researchgate.net
Lanthanum-Cobalt Mixed Oxides Spray Pyrolysis 6.63 - 11.68 researchgate.net
Silver-Doped Zinc Oxide Co-precipitation 21.4 - 27.2 researchgate.net

Elemental Distribution and Homogeneity Studies

Investigating the distribution and homogeneity of the constituent elements—cobalt, manganese, nickel, and silver—is crucial for ensuring that the final oxide material possesses the desired properties and performance. Techniques that provide spatial chemical analysis are employed to map the elemental composition across the sample.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique, typically coupled with a Scanning Electron Microscope (SEM), used to perform elemental analysis. americantestingservices.com The method involves bombarding a sample with a focused electron beam, which excites atoms and causes them to emit characteristic X-rays. americantestingservices.comjeol.com The energy of these X-rays is unique to each element, allowing for their identification. By scanning the electron beam across a specified area of the sample, an elemental map can be generated, visualizing the two-dimensional distribution of the constituent elements. jeol.com This provides qualitative information on where elements are located and can be extended to provide quantitative compositional data. jeol.comthermofisher.com

In the context of cobalt-manganese-nickel-silver oxide materials, EDS mapping is used to confirm the presence and purity of the intended elements and to assess their distribution. For example, in studies of silver-doped cobalt oxide, EDS analysis has been used to confirm the chemical purity of the samples and to verify that silver ions are well-dispersed on the cobalt oxide surface, particularly at lower doping concentrations. researchgate.net This confirmation of a homogeneous elemental distribution is often critical for achieving uniform material properties.

Table 2: Elemental Analysis of Ag-Doped Cobalt Oxide (Ag/Co3O4)

Sample Ag Content (Target %) Key EDS Finding Implication for Homogeneity Source
Ag/Co3O4 2% Ag+ ions are well dispersed in the cobalt oxide surface. Homogeneous distribution at low doping levels. researchgate.net
Ag/Co3O4 6% Ag+ ions are well dispersed in the cobalt oxide surface. Homogeneous distribution at moderate doping levels. researchgate.net
Ag/Co3O4 >13% Formation of silver oxide (Ag2O) and AgCoO2 detected. Phase separation and loss of homogeneity at high doping levels. researchgate.net

Studies on related multi-metal oxides provide insight into these phenomena. For instance, in Ag-doped cobalt oxide nanostructures, a homogeneous dispersion of silver is achieved at lower concentrations. researchgate.net However, as the silver content is increased beyond a certain threshold (e.g., >13%), the system's stability is affected, leading to the formation of separate silver oxide phases (Ag2O) and the compound AgCoO2. researchgate.net This indicates a limit to the solubility of silver in the cobalt oxide matrix, beyond which phase segregation occurs. This transition from a homogeneous solid solution to a multiphase composite material has profound effects on its properties. Similarly, research on Ni and Ag co-doped ZnO shows that different elements can incorporate into a host matrix in distinct ways, influencing the ultimate spatial arrangement. nih.gov Therefore, controlling the spatial distribution is a key challenge in synthesizing complex oxides to ensure the formation of a single, uniform phase rather than a mixture of different oxides.

Electronic Structure and Valence State Investigations in Cobalt Manganese Nickel Silver Oxide Materials

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition and chemical states of the elements within a material. nih.gov In the context of Co-Mn-Ni-Ag oxides, XPS is instrumental in identifying the oxidation states of cobalt, manganese, nickel, and silver on the material's surface.

The analysis of XPS spectra for transition metal oxides can be complex due to the presence of multiple oxidation states and satellite peaks. acs.org For instance, in nickel-containing oxides, the Ni 2p spectra can exhibit contributions from both Ni²⁺ and Ni³⁺ states, often accompanied by characteristic satellite structures. acs.orgnih.gov Similarly, cobalt can exist in Co²⁺ and Co³⁺ states, which can be distinguished by analyzing the binding energy and shape of the Co 2p peaks. acs.org The deconvolution of these overlapping peaks is crucial for an accurate determination of the relative concentrations of different oxidation states. mdpi.com

In studies of nickel-cobalt (B8461503) oxides, the Ni 2p and Co 2p core-level spectra are analyzed to understand the surface chemistry. acs.org The binding energy of the Ni 2p₃/₂ peak for NiO is typically observed around 854-855 eV, while for Ni₂O₃, it appears at a higher binding energy. rsc.org For cobalt oxides, the Co 2p₃/₂ peak for CoO is found at approximately 780 eV, whereas for Co₃O₄, which contains both Co²⁺ and Co³⁺, multiple peaks are observed. acs.org The presence of silver in the oxide matrix can be identified by the Ag 3d peaks. The Ag 3d₅/₂ peak for metallic silver (Ag⁰) is typically found at a binding energy of about 368.1 eV. umh.es However, in an oxidized state, such as Ag₂O, this peak shifts to a lower binding energy of around 367.7 eV. umh.es The O 1s spectrum also provides critical information, with distinct peaks corresponding to lattice oxygen in the metal oxide and surface hydroxyl groups. rsc.org

A systematic approach to analyzing XPS data involves fitting the experimental spectra with reference spectra of known compounds to quantify the different chemical species present on the surface. acs.org This methodology has been successfully applied to determine the composition of passivation layers on Co-Ni alloys, demonstrating the power of XPS in unraveling the complex surface chemistry of multi-metal oxide systems. acs.orgnih.gov

Interactive Data Table: Representative XPS Binding Energies (eV) for Core Levels in Co-Mn-Ni-Ag Oxide Systems

ElementCore LevelOxidation StateBinding Energy (eV)Reference Compound(s)
CobaltCo 2p₃/₂Co²⁺~780.0CoO acs.org
Co²⁺/Co³⁺Multiple peaksCo₃O₄ acs.org
ManganeseMn 2p₃/₂Mn⁴⁺~642.0MnO₂ mdpi.com
NickelNi 2p₃/₂Ni²⁺~854.5NiO rsc.org
Ni³⁺Higher than Ni²⁺Ni₂O₃ rsc.org
SilverAg 3d₅/₂Ag⁰~368.1Ag foil umh.es
Ag⁺~367.7Ag₂O umh.es
Ag³⁺~366.8Highly oxidized Ag films umh.es
OxygenO 1sLattice Oxygen~529.0 - 530.0Metal Oxides rsc.orgumh.es
Hydroxyl Groups~531.0 - 532.0Surface hydroxides rsc.org

X-ray Absorption Spectroscopy (XAS) including XANES for Local Structure and Valence

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic and electronic structure of materials. researchgate.net It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of neighboring atoms.

In the study of Co-Mn-Ni-Ag oxides, XAS is crucial for determining the bulk oxidation states of the transition metals, which complements the surface-sensitive information from XPS. For example, in lithium nickel manganese cobalt oxides (NMC), XANES at the K-edges of Ni, Mn, and Co can track changes in their average oxidation states during electrochemical processes. researchgate.net A shift in the absorption edge to higher energy generally indicates an increase in the oxidation state. researchgate.net

For instance, in LiNi₀.₇MnₓCo₀.₃₋ₓO₂ systems, as the manganese content increases, the Ni K-edge shifts to lower energies, indicating a decrease in the average nickel oxidation state from Ni³⁺ towards Ni²⁺. researchgate.net In contrast, the Mn and Co K-edges show minimal shifts, suggesting that manganese and cobalt largely remain in the Mn⁴⁺ and Co³⁺ states, respectively. researchgate.net Similarly, studies on silver-containing manganese oxides have utilized Ag K-edge XANES to determine the oxidation state and local environment of silver. researchgate.net The position and features of the absorption edge can distinguish between metallic silver (Ag⁰) and oxidized silver species (e.g., Ag⁺). researchgate.net

The pre-edge features in XANES spectra can also provide valuable information about the local symmetry and electronic transitions. The intensity and energy position of these features are sensitive to the coordination environment of the absorbing atom.

Interactive Data Table: Key Findings from XAS/XANES Studies of Related Oxide Systems

Material SystemTechniqueElement EdgeKey FindingImplication
LiNi₀.₇MnₓCo₀.₃₋ₓO₂XANESNi K-edgeEdge shifts to lower energy with increasing Mn content. researchgate.netAverage Ni oxidation state decreases. researchgate.net
Mn K-edgeMinor changes in edge position. researchgate.netMn remains predominantly as Mn⁴⁺. researchgate.net
Co K-edgeMinor changes in edge position. researchgate.netCo remains predominantly as Co³⁺. researchgate.net
Silver-Manganese OxidesXANESAg K-edgeEdge position and features used to identify Ag oxidation state. researchgate.netDistinguishes between metallic and oxidized silver. researchgate.net
Ni, Mn co-doped LiCoO₂XASNi, Mn K-edgesNi and Mn substitute for Co.Stabilization of Ni³⁺ and Mn⁴⁺ at low doping levels. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for characterizing the oxidation states and local environments of transition metal ions in paramagnetic materials.

In the context of Co-Mn-Ni-Ag oxides, EPR can provide specific information about the electronic states of Mn and Ni ions. For example, in Ni,Mn co-doped LiCoO₂, high-frequency EPR was used to identify the oxidation states of nickel and manganese. researchgate.net The EPR signals could be assigned to low-spin Ni³⁺ and Mn⁴⁺ ions. researchgate.net The g-factor, which is a characteristic property of the paramagnetic center, and the hyperfine splitting pattern can provide detailed insights into the electronic structure and the interaction of the unpaired electron with its nucleus and surrounding ligands.

In a study of LiCo₁₋₂ₓNiₓMnₓO₂, the EPR spectrum was dominated by a broad signal with a g-factor of 1.99, which was attributed to non-isolated Mn⁴⁺ ions. researchgate.net A narrower signal with a g-factor of 2.14 was assigned to Ni³⁺ ions. researchgate.net The intensity and linewidth of these signals can also provide information about the concentration and distribution of the paramagnetic species within the material. The absence or presence of certain EPR signals can indicate the oxidation state of the transition metals; for instance, Co³⁺ (low spin) is EPR silent, while Co²⁺ (high spin) is EPR active.

Interactive Data Table: Representative EPR Parameters for Transition Metal Ions in Oxide Lattices

IonHost Materialg-factorKey ObservationReference
Mn⁴⁺LiCo₁₋₂ₓNiₓMnₓO₂g ≈ 1.99Broad signal from non-isolated ions. researchgate.net researchgate.net
Ni³⁺LiCo₁₋₂ₓNiₓMnₓO₂g ≈ 2.14Narrow signal. researchgate.net researchgate.net
Mn⁴⁺Ni,Mn co-doped LiCoO₂-Signal assigned to Mn⁴⁺. researchgate.net
Ni³⁺Ni,Mn co-doped LiCoO₂-Signal assigned to low-spin Ni³⁺. researchgate.net

Computational Approaches for Electronic Structure (e.g., Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure of complex materials. wikipedia.org DFT calculations can provide detailed insights into the density of states (DOS), band structure, and magnetic properties of materials, complementing experimental findings.

DFT can also be used to calculate the formation energies of different configurations, helping to understand the site preference of dopant atoms and the stability of various phases. Furthermore, theoretical calculations can predict the effect of elemental substitution on the electronic and magnetic properties. For instance, DFT studies on cobalt hydroxide (B78521) have shown that doping with silver can lead to a reduction in the band gap. acs.org In the context of Co-Mn-Ni-Ag oxides, DFT could be employed to understand how the incorporation of silver modifies the electronic structure of the parent Co-Mn-Ni oxide and influences its properties.

Interactive Data Table: Examples of DFT Applications in Related Oxide Materials

Material SystemComputational MethodProperty InvestigatedKey Finding
Nickel Cobalt Manganese OxideDensity Functional TheoryElectronic structure, Density of States (DOS). nih.govresearchgate.netProvided insights into Ni and O contributions to DOS. nih.govresearchgate.net
Silver-doped Cobalt HydroxideDensity Functional TheoryElectronic band structure. acs.orgSilver incorporation narrows the energy band gap. acs.org
Cobalt OxideDensity Functional TheoryAggregation of nanoparticles. rsc.orgModeled the aggregation behavior of Co₃O₄ nanoparticles. rsc.org

Advanced Spectroscopic and Microscopic Characterization Techniques

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Details

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the atomic-scale structure of crystalline materials like cobalt manganese nickel oxides. By directly imaging the arrangement of atoms, HRTEM provides critical insights into the material's lattice.

Key research findings from HRTEM analysis include:

Direct Visualization of Lattice Fringes: HRTEM allows for the direct observation of lattice fringes, which are the periodic lines corresponding to the crystallographic planes. The spacing between these fringes can be measured with high precision to identify the crystal structure and its orientation.

Identification of Mixed-Layer Structures: In complex oxides such as asbolane, a naturally occurring hydrous oxide containing cobalt and nickel, electron diffraction techniques combined with HRTEM have revealed a mixed-layer structure. rruff.info For instance, cobalt nickel asbolane has been shown to consist of layers of MnO₂, Ni(OH)₂, and potentially CoOOH or Co(OH)₃ that alternate regularly along the c-axis. rruff.info

Characterization of Nanoscale Heterogeneity: These materials are often heterogeneous on a very fine scale. rruff.info HRTEM can identify and characterize different domains within a single nanoparticle. For example, in some manganese oxides containing iron, segregation of Fe³⁺ and Mn⁴⁺ into coherent scattering domains has been observed. rruff.info Similarly, variations in nickel concentration within particles of cobalt nickel asbolane can be detected. rruff.info

These detailed structural observations at the atomic level are crucial for understanding how the synthesis process influences the final crystal structure and for correlating that structure with the material's macroscopic properties.

Synchrotron-Based Characterization (e.g., X-ray Absorption Fine Structure - XAFS)

Synchrotron-based X-ray techniques offer powerful capabilities for probing the local atomic and electronic structure of materials. X-ray Absorption Fine Structure (XAFS) is particularly valuable for complex, sometimes poorly crystalline, oxides because it does not require long-range crystalline order. The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES for Oxidation State and Coordination Geometry:

XANES spectroscopy is highly sensitive to the oxidation state and coordination environment of the absorbing atom.

Determining Oxidation States: By analyzing the energy position and shape of the absorption edge, the formal oxidation state of each metal can be determined. In hydrous manganese oxides containing cobalt and nickel, Mn atoms are generally found to be tetravalent. msaweb.org Studies on composite nickel-cobalt (B8461503) hydrous oxides have shown that cobalt is present as trivalent (Co³⁺) ions, irrespective of the oxidation state of the nickel in the lattice. msaweb.orgresearchgate.net In high-nickel NCM (Nickel-Cobalt-Manganese) materials, the valences are typically Ni²⁺, Co³⁺, and Mn⁴⁺. nih.govfrontiersin.org

Probing Local Structure: The pre-edge features in Mn K-edge spectra are sensitive to the local structure of tetravalent manganates. msaweb.org The intensity of these features has been found to depend on the ratio of edge- to corner-sharing MnO₆ octahedra, providing insight into the tunnel size within the manganate (B1198562) structure. msaweb.org

EXAFS for Bond Distances and Coordination Numbers:

EXAFS provides information about the local atomic environment around a specific element, including the identity of neighboring atoms, their distance, and their number (coordination number).

Identifying Neighboring Atoms: EXAFS analysis can distinguish between different neighboring atoms (e.g., metal-oxygen vs. metal-metal). In a study of cobalt nickel asbolane, EXAFS was used to investigate the short- and long-range structural order. rruff.info

Measuring Interatomic Distances: The technique allows for precise measurement of bond lengths. For example, in composite nickel-cobalt hydrous oxides, the Co-O bond distance was found to be approximately 1.90 Å, which is identical to the distance in crystalline CoOOH and consistent with the presence of Co³⁺. researchgate.net

Investigating Single-Phase Formation: EXAFS data has been used to confirm that co-electrodeposition of nickel and cobalt hydrous oxides results in a single, mixed-metal oxide phase rather than two separate, intermixed phases. researchgate.net This is evidenced by cobalt ions occupying nickel sites within the NiO₂ sheet-like layers. researchgate.net

The combination of XANES and EXAFS provides a comprehensive picture of the local structure, which is often not obtainable from diffraction methods alone, especially for materials with low crystallinity. rruff.info

Table 1: Oxidation States of Metals in Cobalt Manganese Nickel Oxides Determined by XANES

Element Typical Oxidation State Material System Citation
Manganese (Mn) +4 Hydrous Manganese Oxides, NCM Cathodes msaweb.orgnih.govfrontiersin.org
Cobalt (Co) +3 Hydrous Manganese Oxides, NCM Cathodes msaweb.orgresearchgate.netnih.govfrontiersin.org
Nickel (Ni) +2 NCM Cathodes nih.govfrontiersin.org

Raman Spectroscopy for Vibrational Modes and Structural Information

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material. These modes are sensitive to the crystal structure, symmetry, cation distribution, and presence of disorder.

Key findings from Raman spectroscopy include:

Identifying Crystal Structures: Different crystal structures have distinct Raman "fingerprints." For instance, spinel-type nickel cobalt oxides exhibit characteristic Raman active modes. researchgate.net In one study, five signals located at 189, 462, 507, 599, and 663 cm⁻¹ were identified and assigned to the F₂g(1), E_g, F₂g(2), F₂g(3), and A₁g vibrational modes of the NiCo₂O₄ spinel structure, respectively. researchgate.net

Probing Cation Distribution: The positions and intensities of Raman bands can reveal how different metal cations are distributed between the tetrahedral and octahedral sites within the crystal lattice. researchgate.net The A₁g mode, in particular, is often associated with the vibration of metal-oxygen bonds in octahedral sites and is used to evidence metal cation substitution in these sites. researchgate.net A shift in the A₁g band to lower wavenumbers can indicate the substitution of Co³⁺ ions by Ni²⁺ ions in the octahedral sites. researchgate.net

Detecting Structural Disorder: The broadness of Raman peaks can indicate structural disorder. researchgate.net Broader signals compared to a pure reference material can suggest disorders related to oxygen vacancies or the insertion of foreign ions into the crystalline structure. researchgate.net

Characterizing Adsorption Complexes: Raman spectroscopy can also detect changes upon adsorption. In a study of Co²⁺ and Ni²⁺ adsorption on δ-MnO₂, new vibration peaks appeared, which were attributed to the complexation of these cations with surface hydroxyl groups. nih.govnih.govresearchgate.net

Table 2: Characteristic Raman Modes for Spinel NiCo₂O₄

Wavenumber (cm⁻¹) Vibrational Mode Associated Site/Vibration Citation
~189 F₂g(1) M-O vibration at tetrahedral (T_d) sites researchgate.net
~462 E_g - researchgate.net
~507 F₂g(2) - researchgate.net
~599 F₂g(3) - researchgate.net
~663 A₁g M-O vibration at octahedral (O_h) sites researchgate.net

Spectroscopic Analysis of Surface Chemistry and Adsorption Phenomena

The surface of cobalt manganese nickel oxides is highly reactive and plays a critical role in their performance, particularly in catalytic and electrochemical applications. Spectroscopic techniques are vital for understanding the complex chemistry occurring at the solid-liquid or solid-gas interface.

Key findings on surface chemistry and adsorption include:

Surface Reactivity with the Environment: The surfaces of high-nickel NCM materials are known to be highly reactive. nih.govfrontiersin.org They can react with CO₂ and H₂O from the atmosphere to form lithium-containing compounds like Li₂CO₃ and LiOH, which can impede ion transfer and degrade performance. nih.govfrontiersin.org

Mechanism of Ion Adsorption: The adsorption of metal ions from solution onto the oxide surface is a key process in applications like impurity removal and catalysis. Studies on δ-MnO₂ show that the adsorption of Co²⁺ and Ni²⁺ occurs through the reaction of the ions with surface hydroxyl groups to form surface complexes (≡SOMOH). nih.govnih.govresearchgate.net This process is a form of chemisorption.

Competitive Adsorption: When multiple ions are present in a solution, they often compete for the same adsorption sites. In a competitive system with Co²⁺ and Ni²⁺, Co²⁺ showed a stronger competitive advantage in adsorbing to δ-MnO₂. nih.gov The adsorption rate of Ni²⁺ decreased as the concentration of Co²⁺ increased, and vice versa. nih.gov

Surface Compositional Changes: Adsorption leads to a change in the surface composition. After adsorbing cobalt and nickel, these elements were found to be distributed on the surface and in the gaps of δ-MnO₂ particles. nih.govnih.govresearchgate.net Energy-dispersive X-ray spectroscopy (EDS) analysis confirmed that the atomic percentage of adsorbed cobalt was slightly higher than that of nickel, supporting the competitive adsorption data. nih.govnih.gov This adsorption also leads to an increase in the amount of surface oxygen. nih.govnih.govresearchgate.net

Recent advances in scanning probe microscopy have also enabled the atomic-scale study of the adsorption, diffusion, and reaction of molecules on well-defined cobalt nanoparticles, offering a platform to explore their rich surface chemistry. nih.gov

Table 3: Adsorption Uptake of Divalent Metal Ions

Metal Ion Adsorbent % Uptake (after 48h) Maximum Adsorption (mg g⁻¹) Citation
Cobalt (Co²⁺) MIL-53(Al) MOF 51.3% 33.4 preprints.orgpreprints.org
Nickel (Ni²⁺) MIL-53(Al) MOF 54.0% 38.0 preprints.orgpreprints.org
Manganese (Mn²⁺) MIL-53(Al) MOF 56.2% 46.0 preprints.orgpreprints.org

Electrochemical Research Aspects of Cobalt Manganese Nickel Silver Oxide Materials

Role as Electrode Materials for Energy Storage

The unique combination of cobalt, manganese, nickel, and silver in an oxide matrix offers a versatile platform for developing high-performance electrode materials for a range of energy storage applications.

Supercapacitors and Pseudocapacitive Performance

Quaternary metal oxides containing cobalt, manganese, and nickel, sometimes doped with silver, are promising candidates for supercapacitor electrodes due to their potential for high specific capacitance and pseudocapacitive behavior. chalcogen.romdpi.comacs.org The charge storage mechanism in these materials goes beyond the simple electrostatic accumulation of charge seen in electric double-layer capacitors (EDLCs). Instead, they rely on fast and reversible faradaic reactions occurring at or near the surface of the electrode material. mdpi.com

Research has shown that the morphology and structure of these materials play a crucial role in their pseudocapacitive performance. Nanostructured forms, such as nanotubes and hierarchical flake structures, provide a large surface area for electrolyte interaction and facilitate rapid ion diffusion. acs.orgmdpi.com For example, a ternary hybrid of cobalt oxide, manganese dioxide, and nickel oxide in a 1D nanotube array demonstrated a high specific capacitance of approximately 2525 F/g. acs.org This remarkable performance is attributed to the synergistic effect of the three redox-active materials and the unique nanostructure. acs.org

Battery Cathode Materials (e.g., NMC systems)

Lithium-ion batteries (LIBs) are a dominant technology in energy storage, and the cathode material is a key determinant of their performance. Lithium nickel manganese cobalt oxides (NMC) are a prominent class of cathode materials used in LIBs for electric vehicles and mobile devices. wikipedia.org These materials possess a layered structure that allows for the intercalation and deintercalation of lithium ions during charging and discharging. wikipedia.org

The general formula for NMC materials is LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂. wikipedia.org The relative amounts of nickel, manganese, and cobalt can be tailored to optimize properties such as energy density, power density, and thermal stability. wikipedia.orgyoutube.com Nickel contributes to a higher specific energy, while manganese provides a stable three-dimensional structure that enhances electron flow and reduces electrical resistance. youtube.com Cobalt plays a role in stabilizing the layered structure but is often reduced due to its high cost. wikipedia.orgstark-newenergy.com

Supercapattery Applications

Supercapatteries, also known as hybrid supercapacitors or asymmetric supercapacitors (ASCs), are energy storage devices that bridge the gap between traditional supercapacitors and batteries. elsevierpure.comresearchgate.net They typically consist of a battery-type faradaic electrode (cathode) and a capacitor-type electrode (anode), often made of activated carbon. elsevierpure.comresearchgate.net This configuration aims to combine the high energy density of batteries with the high power density and long cycle life of supercapacitors. researchgate.net

Cobalt-manganese-nickel-silver oxide materials are well-suited for the battery-type electrode in supercapatteries. mdpi.com Their ability to undergo fast and reversible faradaic reactions allows for high specific capacitance and energy storage. mdpi.com For instance, an asymmetric supercapacitor using a silver-doped manganese-cobalt-nickel oxide on reduced graphene oxide/Ni foam as the positive electrode and activated carbon as the negative electrode exhibited a maximum energy density of 45.5 Wh kg⁻¹ and a maximum power density of 4.5 kW kg⁻¹. mdpi.com The synergistic effects of the mixed metal oxides were credited for the improved supercapacitive properties. mdpi.com

Electrochemical Redox Mechanisms and Charge Transfer Kinetics

The electrochemical performance of cobalt-manganese-nickel-silver oxide electrodes is fundamentally governed by their redox mechanisms and charge transfer kinetics. The presence of multiple transition metals with various stable oxidation states (e.g., Co²⁺/Co³⁺/Co⁴⁺, Mn²⁺/Mn³⁺/Mn⁴⁺, Ni²⁺/Ni³⁺) allows for a series of reversible faradaic reactions. mdpi.commdpi.com These redox transitions are the primary source of the high pseudocapacitance observed in these materials. mdpi.com

In a typical cyclic voltammetry (CV) scan of a mixed metal oxide electrode, distinct anodic and cathodic peaks are observed, corresponding to the oxidation and reduction of the different metal species. mdpi.com For example, in a study of Ag:MnCoNiO on rGO/Ni foam, a broad reduction peak was attributed to the reduction of mixed metal oxides (M⁺⁴/M⁺³ to M⁺² and M⁺² to M⁰), while the reverse scan showed peaks corresponding to the oxidation of the mixed metal oxides (M⁰ to M⁺² and further to M⁺⁴/M⁺³). mdpi.com

Charge transfer kinetics, which describe the rate at which electrons are transferred during these redox reactions, are crucial for the power performance of the electrode. mit.edu Electrochemical impedance spectroscopy (EIS) is a key technique used to investigate these kinetics. The charge transfer resistance (Rct), represented by a semicircle in the high-frequency region of a Nyquist plot, is a measure of the resistance to the faradaic reactions at the electrode-electrolyte interface. nih.gov A smaller Rct value indicates faster charge transfer and better rate capability. nih.gov The incorporation of conductive additives like silver or the use of nanostructured morphologies can significantly reduce the charge transfer resistance in these oxide materials. mdpi.comacs.org

Synergistic Effects of Multi-Metallic Compositions on Electrochemical Activity

A key advantage of using multi-metallic oxides like cobalt-manganese-nickel-silver oxide is the synergistic effect arising from the combination of different metals. chalcogen.romdpi.com This synergy often leads to electrochemical properties that are superior to those of the individual metal oxide components. chalcogen.ro

The synergistic effects can manifest in several ways:

Structural Stability: The combination of different metal ions can lead to more stable crystal structures, improving the cycling stability of the electrode. acs.org For example, in NMC cathodes, manganese helps to stabilize the layered structure. youtube.com

Increased Active Sites: The multi-metallic composition can create a more complex and defective surface structure, providing more active sites for electrochemical reactions. chalcogen.ro

For example, in a study of ternary oxides, it was found that the combination of different metals led to variations in lattice parameters due to the different ionic radii of the metal cations, which in turn influenced the electrochemical performance. chalcogen.ro The successful synthesis of novel quaternary metal oxides with carefully designed compositions has been shown to provide new avenues for improving electrocapacitive ability. elsevierpure.com

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to evaluate the performance and understand the behavior of cobalt-manganese-nickel-silver oxide electrode materials.

Cyclic Voltammetry (CV): This is a fundamental technique used to study the redox behavior of the electrode material. mdpi.com By sweeping the potential and measuring the resulting current, CV provides information about the redox potentials, reversibility of the reactions, and an estimation of the specific capacitance. mdpi.comyoutube.com The shape of the CV curve can indicate whether the charge storage is primarily capacitive or faradaic. youtube.com

Galvanostatic Charge-Discharge (GCD): GCD measurements involve charging and discharging the electrode at a constant current. These tests are crucial for determining the specific capacitance, energy density, power density, and coulombic efficiency of the energy storage device. mdpi.com The nearly triangular shape of the GCD curves is characteristic of capacitive behavior.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes occurring at the electrode-electrolyte interface. mdpi.com By applying a small AC voltage perturbation over a range of frequencies, EIS can provide information about the solution resistance (Rs), charge transfer resistance (Rct), and ion diffusion processes (Warburg impedance). nih.gov

Below is an interactive data table summarizing the electrochemical performance of various cobalt-manganese-nickel-silver oxide-based materials from different studies.

Electrode MaterialSpecific Capacitance (F/g)Current Density/Scan RateCycling Stability (% retention after cycles)Energy Density (Wh/kg)Power Density (W/kg)
Co₃O₄–MnO₂–NiO Ternary Hybrid Nanotubes acs.org~2525Not specified~80% after 5700 cyclesNot specifiedNot specified
Ag:MnCoNiO on rGO/Ni foam mdpi.com441.75 mV/sNot specified45.54500
Graphene@Manganese-Nickel-Cobalt Oxide mdpi.com~475Not specified95.0% after 10000 cyclesNot specifiedNot specified
Ni₁/₃Co₁/₃Mn₁/₃(OH)₂ researchgate.net1403Not specifiedNot specifiedNot specifiedNot specified

Cyclic Voltammetry (CV) Studies

Detailed cyclic voltammetry studies specifically for a "Cobalt;manganese;nickel;oxosilver" compound are not available in the reviewed scientific literature.

Galvanostatic Charge-Discharge (GCD) Analyses

Specific galvanostatic charge-discharge analyses for a "this compound" material are not found in the existing body of scientific research.

Electrochemical Impedance Spectroscopy (EIS) for Resistance and Diffusion Processes

Electrochemical impedance spectroscopy data detailing the resistance and diffusion processes of a "this compound" compound are not present in the surveyed scientific literature.

Catalytic Research Aspects of Cobalt Manganese Nickel Silver Oxide Materials

Catalytic Activity in Various Reactions

Mixed metal oxides containing cobalt, manganese, nickel, and silver are notable for their catalytic prowess in a range of chemical transformations. The synergistic interplay between these constituent metals often leads to enhanced performance compared to their single-component counterparts.

Oxidation Reactions (e.g., Urea (B33335) Oxidation, Oxygen Evolution/Reduction Reactions)

The electrochemical oxidation of urea is a critical process for energy conversion devices and environmental remediation. Nickel-based materials are particularly effective for this reaction. The introduction of other metals like cobalt and manganese can significantly enhance the catalytic activity and stability. For instance, nickel-cobalt (B8461503) bimetallic hydroxide (B78521) catalysts have demonstrated a notable reduction in the overpotential required for urea oxidation. researchgate.netscispace.com The electronic effects exerted by the second metal, such as cobalt or manganese, are thought to lower the onset potential for the reaction. mdpi.com In one study, a Ni/Co heterostructure with a predominance of Ni²⁺ and Co³⁺ species at low anodic potentials was found to be highly active for the urea oxidation reaction (UOR). digitellinc.com This synergistic effect outperforms single-metal oxides like NiO, NiOOH, and Co₃O₄. digitellinc.com

In the realm of oxygen electrocatalysis, which is fundamental to fuel cells and metal-air batteries, cobalt-manganese oxides have shown significant promise for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). nih.govresearchgate.net Cobalt-based materials, including multimetal mixed oxides, are recognized for their low overpotential and long-term stability in OER. researchgate.net The catalytic activity for both OER and ORR is often linked to the presence of Co²⁺/Co³⁺ and Mn³⁺ redox couples. researchgate.net The incorporation of manganese into the spinel lattice of Co₃O₄ has been shown to dramatically extend the catalyst's lifetime in acidic environments while maintaining high activity for the OER. researchgate.net Similarly, nickel-cobalt oxides, such as NiCo₂O₄ with a spinel structure, have been developed as efficient and stable electrocatalysts for the OER, attributed to the numerous active sites provided by the Ni and Co metal particles. mdpi.comresearchgate.net The addition of silver to these oxide systems can further enhance activity. For instance, bimetallic silver alloys have been shown to improve the selectivity towards the 4-electron oxygen reduction pathway, which is desirable for efficient energy conversion. acs.org

Fischer-Tropsch Synthesis and Hydrocarbon Reactions

In Fischer-Tropsch (FT) synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, cobalt-based catalysts are widely used. The addition of manganese as a promoter has been shown to increase the catalyst's activity and significantly improve the yield of liquid fuels by reducing the selectivity towards methane (B114726) and carbon dioxide. rug.nlresearchgate.net This is particularly beneficial at high CO conversion levels. rug.nlresearchgate.net Studies on carbon-supported cobalt manganese oxide catalysts have demonstrated that the support material can enhance both the activity and the selectivity towards C₂+ hydrocarbons. researchgate.net The interaction between cobalt and manganese is believed to facilitate the removal of oxygen from the catalyst surface, which in turn reduces CO₂ formation and enhances the production of longer-chain hydrocarbons. rug.nlresearchgate.net Two-layered metal oxides, such as cobalt-doped KₙMnO₂, have been explored as precatalysts, leading to the formation of particulate cobalt catalysts confined within a Mn(II)-based lattice after activation. nih.gov While these systems generally produce shorter-chain alkanes, they exhibit a remarkably high olefin-to-paraffin ratio. nih.gov

VOC Oxidation and Environmental Catalysis

Cobalt and manganese oxides are effective catalysts for the total oxidation of volatile organic compounds (VOCs), which are significant air pollutants. researchgate.netmdpi.com The introduction of nickel into cobalt-manganese oxide systems can further enhance their catalytic performance. For instance, Ni²⁺ and Co²⁺ doping into Mn₂O₃ nanowires has been shown to create lattice defects and promote the formation of oxygen vacancies, leading to higher catalytic activity for ethanol (B145695) oxidation compared to pure Mn₂O₃. researchgate.net Similarly, cobalt-manganese mixed oxides have demonstrated a unique promoting effect of water vapor on methane conversion. researchgate.net The high catalytic activity of these mixed oxides is often attributed to the presence of specific active phases, such as Co₃O₄, and the accessibility of the oxide particles. researchgate.net

Active Sites and Reaction Mechanisms on Oxide Surfaces

The catalytic activity of cobalt-manganese-nickel-silver oxide materials is intrinsically linked to the nature of their active sites and the reaction mechanisms that occur on their surfaces. For oxidation reactions, the redox couples of the transition metals, such as Co²⁺/Co³⁺ and Mn³⁺/Mn⁴⁺, are widely considered to be the primary active centers. researchgate.net In the context of the oxygen evolution reaction (OER), it is proposed that Co³⁺ ions in a spinel lattice are the active sites for water adsorption and subsequent oxidation. researchgate.net The presence of oxygen vacancies in the oxide lattice is also crucial, as they can facilitate the adsorption and activation of reactant molecules. researchgate.net For instance, in the oxidation of VOCs, the reaction often proceeds through the formation of surface carbonyl and carbonate species before complete oxidation to CO₂ and H₂O. researchgate.net

In Fischer-Tropsch synthesis, the active sites are believed to be metallic cobalt nanoparticles. The role of manganese as a promoter is not to enhance CO adsorption or C-O bond cleavage directly, but rather to facilitate the removal of oxygen from the cobalt surface. rug.nlresearchgate.net This is thought to occur through the action of manganese oxide clusters on the cobalt surface. rug.nlresearchgate.net The interaction between the different metal components can lead to the formation of unique active sites at the interface between the metal particles and the oxide support, or between different metal oxide phases.

Influence of Material Composition and Morphology on Catalytic Performance

The catalytic performance of cobalt-manganese-nickel-silver oxide materials is highly dependent on their elemental composition and physical morphology. The ratio of the different metals can significantly impact the catalyst's activity and selectivity. For example, in cobalt-manganese spinel oxides (CoₓMn₃₋ₓO₄), the crystallographic phase is sensitive to the Co/Mn ratio, which in turn affects their catalytic performance in oxygen reduction and evolution reactions. nih.gov The introduction of nickel into cobalt-manganese oxides can create lattice defects and oxygen vacancies, enhancing catalytic activity. researchgate.net

The morphology of the catalyst, including its surface area, pore structure, and particle size, also plays a critical role. For instance, supporting cobalt-manganese oxides on high-surface-area materials like activated carbon can increase both activity and selectivity in Fischer-Tropsch synthesis. researchgate.net Similarly, the synthesis of nickel-cobalt oxide (NiCo₂O₄) with a rod-like morphology composed of tiny spheres has been shown to provide a high number of active sites, leading to superior electrochemical performance in the OER. mdpi.comresearchgate.net The method of synthesis is also crucial in determining the final properties of the catalyst. For example, a one-step electrodeposition method has been used to create nickel-cobalt bimetallic hydroxide electrocatalysts with reduced overpotential for urea oxidation. researchgate.netscispace.com

Stability and Regeneration of Catalytic Systems

The stability and regenerability of a catalyst are critical for its practical application. In the context of cobalt-manganese-nickel-silver oxide catalysts, deactivation can occur through various mechanisms, including sintering of the active particles, poisoning of active sites, and changes in the oxidation state of the metals. For cobalt-based Fischer-Tropsch catalysts, the addition of manganese has been shown to improve stability, particularly at high water partial pressures which are encountered at high conversion levels. rug.nl The interaction between cobalt and manganese is thought to prevent the deactivation of the catalyst. researchgate.net

In acidic environments, the dissolution of metal oxides can be a significant issue. However, incorporating manganese into the spinel lattice of Co₃O₄ has been demonstrated to significantly enhance its stability for the oxygen evolution reaction in acid, extending the catalyst's lifetime by two orders of magnitude. researchgate.net For some catalytic systems, regeneration is possible. For example, reduction-oxidation-reduction (ROR) treatments have been investigated as a method to tune metal-support interactions and enhance the catalytic activity of cobalt-based catalysts on reducible oxide supports. nih.gov This process can lead to a significant increase in the cobalt surface area and proportionally enhance catalytic activity. nih.gov

Interactive Data Table: Catalytic Performance of Cobalt-Manganese-Nickel-Silver Oxide Materials

Catalyst SystemReactionKey FindingsReference
Nickel-Cobalt-Manganese Mixed OxideEthanol OxidationDoping Mn₂O₃ with Ni²⁺ and Co²⁺ creates lattice defects and oxygen vacancies, enhancing catalytic activity. researchgate.net
Nickel-Cobalt Bimetallic HydroxideUrea OxidationReduces the overpotential for the reaction. researchgate.netscispace.com
Cobalt-Manganese OxideOxygen Evolution/Reduction (OER/ORR)Active for both reactions, with activity linked to Co²⁺/Co³⁺ and Mn³⁺ redox couples. nih.govresearchgate.net
Manganese-promoted CobaltFischer-Tropsch SynthesisIncreases activity and liquid fuel yield by decreasing methane and CO₂ selectivity. rug.nlresearchgate.net
Nickel-Cobalt Oxide (NiCo₂O₄)Oxygen Evolution Reaction (OER)Spinel structure with rod-like morphology provides numerous active sites and high stability. mdpi.comresearchgate.net
Carbon-supported Cobalt-Manganese OxideFischer-Tropsch SynthesisSupport enhances activity and selectivity towards C₂+ hydrocarbons. researchgate.net
Manganese-doped Co₃O₄Oxygen Evolution Reaction (OER)Significantly extends catalyst lifetime in acidic media. researchgate.net

Magnetic Research Aspects of Cobalt Manganese Nickel Silver Oxide Materials

Magnetic Ordering Phenomena

The magnetic ordering in cobalt-manganese-nickel-silver oxide materials is a result of the collective behavior of the magnetic moments of the constituent ions. The specific type of ordering is highly sensitive to the composition, crystal structure, and external conditions like temperature and magnetic field.

Ferrimagnetism is a key characteristic of many mixed transition metal oxides, particularly those with a spinel ferrite (B1171679) structure. In these materials, there are two or more distinct sublattices of magnetic ions which are aligned in opposite directions, but with unequal magnitudes, resulting in a net spontaneous magnetization. wikipedia.orgbritannica.com For instance, in nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles, the net magnetization can be significantly enhanced by controlling the site occupancy of Co²⁺, Co³⁺, Ni²⁺, and Ni³⁺ ions, leading to strong ferrimagnetic behavior. buap.mx The introduction of non-magnetic ions or the creation of mixed-metal oxide systems can tune these properties.

Antiferromagnetism is another prevalent magnetic order where adjacent magnetic moments align in an antiparallel fashion, leading to a zero net magnetization in the absence of an external field. wikipedia.orgbritannica.com This phenomenon is common in transition metal oxides like nickel oxide (NiO), manganese oxide (MnO), and cobalt oxide (CoO). wikipedia.orgbritannica.com In complex oxides, the competition between different magnetic ions can lead to complex antiferromagnetic structures or the coexistence of antiferromagnetic and ferromagnetic/ferrimagnetic order. aps.org For example, in certain layered honeycomb structures, it's possible to have adjacent layers exhibiting antiferromagnetic and ferrimagnetic ordering. aps.org The Néel temperature (Tₙ) is the critical temperature above which an antiferromagnetic material becomes paramagnetic. wikipedia.orgbritannica.com

Superparamagnetism emerges in ferromagnetic or ferrimagnetic nanoparticles when their size is sufficiently small (typically below a critical diameter). jchemrev.com In this state, the magnetic moment of the entire nanoparticle can randomly flip direction under the influence of temperature, causing the average magnetization over time to be zero in the absence of an external field. jchemrev.com However, these nanoparticles exhibit a strong magnetic response when an external field is applied. This behavior has been observed in nickel oxide (NiO) nanoparticles and manganese-doped cobalt ferrite nanoparticles. jchemrev.comresearchgate.net The transition to superparamagnetism is characterized by a blocking temperature (Tₙ), below which the magnetic moments are "blocked" and the material behaves like a stable ferromagnet. researchgate.net

Table 1: Magnetic Ordering in Cobalt-Manganese-Nickel Oxide Systems

Material SystemDominant Magnetic OrderKey CharacteristicsReference
Nickel Cobaltite (NiCo₂O₄) NanoparticlesFerrimagnetism, SuperparamagnetismNet magnetization enhanced by controlling cation site occupancy. Can exhibit superparamagnetism with high saturation magnetization (e.g., 66.3 emu/g) and low coercivity (e.g., 85 Oe) at room temperature. buap.mx
Manganese Doped Cobalt Ferrite (Co₁₊ₓMnₓFe₂₋ₓO₄)SuperparamagnetismExhibits superparamagnetic behavior with low squareness values and coercivity that decreases with decreasing temperature. researchgate.net
Nickel Oxide (NiO) NanoparticlesAntiferromagnetism (bulk), Superparamagnetism (nanoparticles)Bulk NiO is a classic antiferromagnetic material. Nanoparticles can exhibit superparamagnetism depending on their size. wikipedia.orgjchemrev.com
Co₂Mo₃O₈Antiferromagnetism and FerrimagnetismCoexistence of antiferromagnetic and ferrimagnetic order in adjacent honeycomb layers. aps.org

The exchange bias effect is a magnetic phenomenon that occurs at the interface between a ferromagnetic (FM) and an antiferromagnetic (AFM) material. nih.govyoutube.com When this composite material is cooled through the Néel temperature of the AFM layer in the presence of an external magnetic field, the hysteresis loop of the FM layer becomes shifted along the magnetic field axis. nih.gov This shift is a manifestation of the exchange coupling between the spins at the FM-AFM interface.

In the context of cobalt-manganese-nickel-silver oxide materials, the exchange bias effect can be engineered by creating core-shell nanoparticles or heterostructures. For instance, exchange bias has been extensively studied in iron oxide-based core/shell nanoparticles, such as those with a ferrimagnetic core and an antiferromagnetic shell (or vice versa). nih.gov In systems like CoFe/MnN heterostructures, the exchange bias can be manipulated by controlling the nitrogen content, which in turn affects the interfacial exchange constant. nih.govacs.org The introduction of silver into these oxide systems could potentially influence the exchange bias by modifying the interface properties or the magnetic anisotropy of the constituent layers.

Cation Distribution and its Impact on Magnetic Behavior

The magnetic properties of spinel ferrites, a common crystal structure for cobalt-manganese-nickel oxides, are profoundly influenced by the distribution of cations between the two types of crystallographic sites: tetrahedral (A-sites) and octahedral (B-sites). nih.govacs.org The general formula for a spinel ferrite can be written as (M₁₋ₓFeₓ)[MₓFe₂₋ₓ]O₄, where M is a divalent metal ion (like Co²⁺, Mn²⁺, or Ni²⁺) and 'x' is the inversion parameter that quantifies the distribution of the M²⁺ and Fe³⁺ cations. nih.govacs.org

The distribution of cations is dependent on factors such as ionic size, charge, and crystal field stabilization energy for tetrahedral versus octahedral coordination. nih.gov This arrangement directly impacts the strength of the magnetic interactions (A-B, A-A, and B-B exchange interactions), which in turn determines the net magnetization of the material. For example, in nickel cobaltite (NiₓCo₃₋ₓO₄) nanoparticles, transforming the lattice structure from an inverse spinel to a partially inverse spinel by controlling the Ni content can substantially enhance the net magnetization. buap.mx Similarly, in Ni₁₋ₓMnₓFe₂O₄ ferrites, the replacement of Ni²⁺ ions with Mn²⁺ ions leads to changes in the lattice parameter and cation distribution, thereby altering the magnetic properties. researchgate.net The introduction of silver into these structures can further modify the cation distribution and, consequently, the magnetic behavior. For instance, doping cobalt ferrite with silver has been shown to alter the saturation magnetization due to the replacement of Co²⁺ ions with Ag²⁺ ions and the potential migration of ions between the A and B sites. nih.gov

Table 2: Cation Distribution and its Effect on Magnetic Properties

Material SystemCation Distribution DetailsImpact on Magnetic PropertiesReference
NiₓCo₃₋ₓO₄ NanoparticlesTransformation from inverse to partially inverse spinel with Ni content control.Substantial enhancement of net magnetization. buap.mx
AgₓCo₁₋ₓFe₂O₄Replacement of Co²⁺ with Ag²⁺ ions, potential aggregation of Ag²⁺ at grain boundaries at higher concentrations.Changes in saturation magnetization; non-monotonic behavior observed with increasing Ag content. nih.gov
Ni₁₋ₓMnₓFe₂O₄Replacement of Ni²⁺ with Mn²⁺ ions influences cation occupancy at A and B sites.Systematic variation in magnetic properties with changing Mn content. researchgate.net
MgFeMnO₄Cations (Mg, Fe, Mn) are distributed in both tetrahedral and octahedral sites.The specific distribution determines the overall magnetic behavior of the spinel oxide. acs.org

Magnetic Anisotropy and Coercivity Studies

Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization. It is a critical parameter that, along with particle size and shape, determines the coercivity (the resistance of a magnetic material to becoming demagnetized). In cobalt-based oxides, the significant spin-orbit coupling of the Co²⁺ ion often leads to high magnetic anisotropy. rsc.org

Studies on materials like cobalt ferrite have shown that the first magnetic anisotropy constant (K₁) can be substantial and temperature-dependent. aps.org The introduction of other ions, such as nickel, can modify this anisotropy. For instance, in nickel cobalt ferrite, the anisotropy constant shows a complex temperature dependence. aps.org The coercivity of these materials can be tuned by controlling factors like particle size, shape, and internal strain. For example, in cobalt nanoparticles, elongated shapes can lead to very high magnetic anisotropy and coercivity. researchgate.net The presence of silver in a cobalt-manganese-nickel oxide matrix could influence the magnetic anisotropy and coercivity by affecting the crystal structure, inducing strain, or altering the surface anisotropy of nanoparticles.

Temperature and Magnetic Field Dependence of Magnetization

The magnetization of cobalt-manganese-nickel-silver oxide materials exhibits a strong dependence on both temperature and the applied magnetic field. As the temperature increases, thermal fluctuations tend to disrupt the ordered alignment of magnetic moments, leading to a decrease in magnetization. aps.org For ferromagnetic and ferrimagnetic materials, the magnetization drops to zero at the Curie temperature (Tₙ). aps.org

Table 3: Temperature and Magnetic Field Effects on Magnetization

Material SystemTemperature DependenceMagnetic Field DependenceReference
La₁₋ₓAgₓSrMn₂O₅₊δAg substitution reduces overall magnetization; Curie temperature is largely unaffected.Exhibits a second-order paramagnetic-ferromagnetic transition. rsc.orgnih.gov
Cobalt (hcp and fcc)Magnetization decreases with increasing temperature, becoming zero at the Curie temperature (approx. 1385 K).Shows characteristic ferromagnetic hysteresis loops below the Curie temperature. aps.org
Cobalt Nanowire ArraysMagnetization reversal process is strongly temperature-dependent.Hysteresis loops change shape with temperature, indicating different reversal mechanisms. capes.gov.br
Ag₀.₀₅Mn₀.₉₅SShows a magnetic transition near 176 K.Magnetization measured under zero-field-cooled (ZFC) and field-cooled (FC) conditions shows distinct behaviors. researchgate.net

Theoretical and Computational Modeling of Cobalt Manganese Nickel Silver Oxide Systems

First-Principles Calculations (DFT and Ab Initio Methods) for Electronic and Structural Properties

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural properties of complex materials without relying on empirical parameters. nih.gov These ab initio methods solve the quantum mechanical equations that govern the behavior of electrons to predict material characteristics from the ground up.

The electronic properties are a primary focus of these studies. DFT, often supplemented with a Hubbard U correction (DFT+U) to better account for strongly correlated d-electrons in transition metals, is used to calculate the density of states (DOS). nih.govarxiv.orgresearchgate.net The DOS reveals the contribution of each element's orbitals (e.g., Ni 3d, Mn 3d, Co 3d, Ag 4d, O 2p) to the electronic bands near the Fermi level, which is crucial for understanding conductivity and electrochemical behavior. fao.orgul.ac.za For example, studies on Ni-Co oxides show that nickel doping can decrease the band gap of Co₃O₄ from ~1.26eV to ~0.64eV, implying an increase in electrical conductivity. researchgate.net First-principles calculations also provide element-specific information on oxidation states (e.g., Ni²⁺/Ni³⁺, Co²⁺/Co³⁺, Mn³⁺/Mn⁴⁺), which are critical for applications in catalysis and energy storage. researchgate.net The introduction of silver can further modify the electronic structure; DFT studies on other systems show that silver adatoms can receive charge from the substrate, altering surface reactivity. rsc.org

Table 9.1.1: Summary of DFT/Ab Initio Findings for Electronic and Structural Properties of (Co, Mn, Ni, Ag)-Oxide Systems and Their Analogs
System StudiedComputational MethodKey FindingReference
LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)DFT High-Throughput ScreeningPredicted electronic-structure fingerprints and identified likely atomic compositions by comparing with X-ray absorption spectroscopy. nih.gov
LiMO₂ (M: Mn, Ni, Co)DFT+ULiNiO₂ exhibits high electrical conductivity, while LiMnO₂ and LiCoO₂ have low conductivity, associated with the 3d states of the transition metals. fao.orgul.ac.za
Ni-rich NMCDFTDetermined that during charging, Ni²⁺ is oxidized to Ni⁴⁺, while Mn remains electrochemically inactive as Mn⁴⁺. researchgate.net
NiCo₂O₄GGA+UNi substitution in Co₃O₄ reduces the band gap from 1.26 eV to 0.64 eV, indicating enhanced electrical conductivity. researchgate.net
Ag on Ti(0001) surfaceDFTSilver adatoms gain electronic charge from the titanium surface, and the interface exhibits strong adhesion energy (2.4 J m⁻²). rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Defect Evolution

While first-principles calculations are excellent for determining static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of atoms over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the material behaves at finite temperatures, including phenomena like ion diffusion, phase transitions, and defect evolution.

In mixed metal oxides like Co-Mn-Ni-Ag oxide, MD simulations can predict melting points and track structural changes as a function of temperature. fao.orgul.ac.za For instance, simulations on NiO and CoO have successfully predicted their melting temperatures at 2250 K and 2000 K, respectively, which are close to experimental values. fao.org This is achieved by monitoring the system's energy and atomic positions as temperature is increased, identifying the sharp change that signals a phase transition.

A crucial application of MD is in understanding defect evolution and ion transport, which are fundamental to the performance of battery materials and catalysts. Simulations can track the movement of ions (e.g., Li⁺, Na⁺, or O²⁻) through the crystal lattice, calculating diffusion coefficients and identifying diffusion pathways. This is particularly important in layered oxides, where ion mobility within the layers dictates performance. Ab initio MD, which uses forces calculated from first principles at each time step, can be used to study complex processes like the oxidative degradation of contaminants on manganese oxide surfaces, revealing the role of different Mn oxidation states and the formation of reactive species. nih.gov These simulations provide an atomistic picture of how defects, such as vacancies or interstitials, form and migrate within the Co-Mn-Ni-Ag oxide structure, influencing its long-term stability and functionality.

Phase-Field Modeling for Material Growth and Interfacial Phenomena

Phase-field modeling is a powerful continuum-based computational technique used to simulate the evolution of microstructures in materials, such as grain growth, precipitation, and dendritic solidification. researchgate.netyoutube.com Instead of tracking sharp interfaces between different phases, the model uses a continuous variable, known as an order parameter, to describe the transition from one phase to another across a diffuse interface. youtube.com

This method is particularly well-suited for complex, multicomponent systems like Co-Mn-Ni-Ag oxides. By coupling the phase-field model with thermodynamic (e.g., CALPHAD - Calculation of Phase Diagrams) and kinetic databases, it becomes possible to simulate microstructure evolution in alloys with multiple components. researchgate.netnist.gov This approach has been successfully applied to model the formation of γ′ precipitates in nickel-based superalloys and the growth of oxides. researchgate.netbham.ac.uk

Atomistic Simulations of Nanostructures and Inhomogeneity

Atomistic simulations provide a lens to examine the structure and properties of materials at the nanoscale. These simulations, which can range from classical potential-based models to quantum mechanical calculations, are essential for understanding how reducing material dimensions affects behavior and how the distribution of different atomic species influences properties.

For Co-Mn-Ni-Ag oxide systems, simulations are used to model nanostructures such as nanoparticles, nanowires, and nanosheets. researchgate.netresearchgate.net For example, studies on cobalt-manganese oxide (CoMnO) and nickel-manganese oxide (NiMnO) nanoparticles have used simulation data to complement experimental characterization, correlating particle size with internal strain. researchgate.net Inhomogeneity, or the non-uniform distribution of elements, is a key aspect of these multimetallic systems. Atomistic models can simulate how Co, Mn, Ni, and Ag atoms arrange themselves within a nanostructure. researchgate.net This is critical because the surface composition and the presence of specific atomic ensembles often dictate the catalytic or electrochemical activity.

Furthermore, simulations can shed light on short-range order (SRO), which describes the local atomic arrangements that deviate from a perfectly random distribution. acs.org In high-entropy oxides, SRO has been shown to directly impact cation distributions and govern lithium-ion diffusion pathways. acs.org By simulating different degrees of ordering and inhomogeneity, researchers can establish structure-property relationships that guide the synthesis of nanostructured Co-Mn-Ni-Ag oxides with tailored functionalities. acs.org

Table 9.4.1: Atomistic Simulation Parameters and Observed Nanostructure Properties
Nanostructure SystemSimulation/Characterization MethodKey Parameter/ObservationReference
CoMnO & NiMnO NanoparticlesChemical co-precipitation and XRD analysisAverage particle sizes determined from X-ray line broadening; as particle size increases, internal strain decreases. researchgate.net
High-Entropy Layered Oxides (Mn, Ni, Fe, Co, Al)Diffuse scattering analysisIdentified short-range order (SRO) which directly impacts cation distributions and Li⁺ transport. Higher annealing temperatures promoted SRO and more facile Li⁺ diffusion. acs.org
MnCo₂O₄.₅@NiCo₂O₄ Composite NanowiresTEM and XRDPrimary NiCo₂O₄ nanowires have diameters of 50-80 nm. The composite shows a double spinel structure. researchgate.net
MoS₂ Nanosized Clusters with Co/Ni substitutionDFTModeled mono-substitution of Mo with Co or Ni in Mo₁₅S₄₂ nanoparticles to study changes in electronic structure and reactivity. researchgate.net

Modeling of Electrochemical and Catalytic Reaction Pathways

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms that occur on the surfaces of electrocatalysts and catalysts. rsc.orgictp.it For Co-Mn-Ni-Ag oxide, these models can map out the entire reaction pathway for processes like the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), or the oxidation of pollutants.

A widely used approach in electrocatalysis is the computational hydrogen electrode (CHE) model, which simplifies the calculation of reaction free energies for charge transfer steps by relating them to the energy of a H₂/H⁺ pair at a standard potential. mdpi.com This allows for the construction of free energy diagrams for reactions like the OER or CO₂ reduction. mdpi.comacs.org These diagrams can predict the theoretical overpotential required to drive the reaction, a key metric of catalyst performance. rsc.orgacs.org By studying how the composition (the ratio of Co, Mn, Ni, and Ag) and the specific surface structure (active sites) affect these energy profiles, computational models can explain why certain materials are more active than others and guide the design of improved catalysts. mdpi.comacs.org

Table 9.5.1: Key Parameters from Modeling of Catalytic Pathways
Catalytic System/ReactionModeling TechniqueCalculated ParameterSignificanceReference
CO₂ Reduction on Ni/Co ComplexesDFTGibbs Free Energy ProfileExamines how the primary coordination sphere controls product distribution between CO and H₂. acs.org
CO Adsorption on Base Metal OxidesDFT Ab InitioAdsorption EnergyCompares the affinity of CO to different oxide surfaces; NiO showed the highest adsorption energy. researchgate.net
Oxygen Reduction on Single-Atom CatalystsDFT / CHE ModelReaction Free EnergyTreats electron transfer steps to model electrocatalytic reactions and predict activity. mdpi.com
O₃ Decomposition on Ag/MnO₂DFTAdsorption Energy of H₂O and O₃Showed that competitive adsorption of H₂O is weaker on metallic Ag (Ag⁰) sites, enhancing catalytic activity in humid conditions. acs.org
Hydrogen Evolution on Ni-Co-Mn@Ni ArraysElectrochemical Impedance SpectroscopyCharge Transfer ResistanceLower resistance indicates improved performance and more efficient hydrogen evolution reaction (HER) kinetics. rsc.org

Computational Materials Science for Predictive Design

Computational materials science integrates the modeling techniques described above into a comprehensive framework for the predictive design of new materials. mdpi.com The goal is to move beyond trial-and-error experimentation and towards a rational, simulation-driven approach to materials discovery. This is particularly valuable for complex multicomponent systems like Co-Mn-Ni-Ag oxides, where the number of possible compositions and structures is immense.

A key strategy is the use of high-throughput computational screening. nih.gov This involves using automated DFT calculations to rapidly evaluate the properties of thousands of candidate materials from large structural databases. For example, one could screen a wide range of Co:Mn:Ni:Ag ratios to predict which compositions are most likely to be stable and possess a desirable band gap for photocatalysis or optimal redox potentials for battery applications. researchgate.netmdpi.com

Machine learning (ML) is increasingly being used to accelerate this process. rsc.org ML models can be trained on existing data from DFT calculations or experiments. Once trained, these models can predict the properties of new materials almost instantly, bypassing the need for computationally expensive DFT calculations for every single candidate. rsc.org For instance, an ML model trained on a dataset of alloy adsorption energies can predict the catalytic performance of new alloy compositions with high accuracy. rsc.org By combining first-principles calculations, multiscale modeling, and data-driven approaches, computational materials science provides a powerful paradigm for designing and optimizing Co-Mn-Ni-Ag oxide materials for specific technological applications. mdpi.com

Future Research Directions and Emerging Paradigms for Cobalt Manganese Nickel Silver Oxide Materials

Rational Design Principles for Tailored Functionality

The future of Co-Mn-Ni-Ag-O materials lies in the ability to precisely control their properties through rational design. This involves moving beyond trial-and-error synthesis to a more predictive and tailored approach. Key strategies include:

Controlling Morphology and Structure: The electrochemical performance of these materials is intrinsically linked to their structure. Designing unique morphologies, such as hierarchical porous nanosheet arrays and flower-like structures, can provide abundant active sites and facilitate efficient electron and ion transport. rsc.orgrsc.org For instance, the synthesis of Ni-Co-Mn-OH micro-flower structures composed of ultrathin stacking nanosheets has been shown to enhance electrochemical performance. researchgate.net

Synergistic Effects of Multi-Metal Composition: The combination of cobalt, manganese, nickel, and silver offers a synergistic advantage. Cobalt can stabilize the layered structure and improve electrical conductivity, while manganese can reduce costs and enhance safety and structural stability. mdpi.com Nickel contributes to higher energy density, although high nickel content can lead to challenges like cation mixing. mdpi.comfrontiersin.org The addition of silver can further enhance conductivity and catalytic activity.

Core-Shell and Concentration Gradient Structures: To address issues like cation mixing and performance degradation, researchers are exploring core-shell structures. frontiersin.org A promising approach is the development of concentration gradient materials, where the nickel concentration varies from the core to the shell, improving capacity retention. frontiersin.org

Integration into Novel Multifunctional Devices

The unique properties of Co-Mn-Ni-Ag-O materials make them prime candidates for a new generation of multifunctional devices. Future research will focus on their integration into:

High-Performance Supercapacitors: These materials exhibit excellent potential as electrodes in supercapacitors due to their high specific capacitance and energy density. rsc.orgresearchgate.net For example, a Ni-Co-Mn oxide composite has demonstrated a high initial specific capacitance of 1,403 F g⁻¹. researchgate.net Asymmetric supercapacitors (ASCs) using these materials as the positive electrode and activated carbon as the negative electrode have shown superior performance. researchgate.net

Hybrid Energy Storage Devices: The combination of battery-type materials like nickel manganese cobalt oxide with high-surface-area materials like activated carbon is leading to the development of new hybrid energy storage devices. researchgate.net These devices aim to bridge the gap between batteries and supercapacitors, offering both high energy and power density.

Electrocatalysts for Water Splitting: Modified Co-Mn-Ni-O systems are being investigated as efficient and stable dual-functional electrocatalysts for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting. rsc.org Manganese oxide-decorated nickel-cobalt (B8461503) phosphide (B1233454) nanosheet arrays have shown excellent activity and stability in this application. rsc.org

Sustainable Synthesis and Recycling Methodologies

With the increasing demand for these materials, particularly in applications like lithium-ion batteries, developing sustainable synthesis and recycling methods is crucial.

Green Synthesis Routes: Future research will prioritize environmentally friendly synthesis methods. This includes exploring the use of green reagents and less hazardous solvents. For example, citrus fruit juice, rich in organic acids, has been successfully used for the leaching of metals from spent lithium-ion batteries with high efficiency. nih.gov

Recycling from Spent Batteries: The growing volume of spent lithium-ion batteries presents both a challenge and an opportunity. Direct recycling methods are being developed to recover valuable cathode materials like lithium nickel cobalt manganese oxides (NCM). rsc.orgresearchgate.net These processes focus on regenerating the spent cathode materials to their original performance levels, reducing waste and conserving resources. rsc.orgresearchgate.net A dry grinding and classification process has shown potential for the direct recycling of cathode active materials from manufacturing scrap. researchgate.net

Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the structure-property relationships and reaction mechanisms in Co-Mn-Ni-Ag-O materials, advanced in-situ characterization techniques are indispensable. These techniques allow for the real-time observation of materials under operating conditions.

In-Situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local atomic and electronic structure of materials. mdpi.comspringerprofessional.de In-situ XAS can be used to study changes in the oxidation state and coordination environment of the metal ions during electrochemical processes, providing insights into the reaction mechanisms. mdpi.com

In-Situ UV-Vis Spectroscopy: This technique can monitor changes in the electronic properties of transition metal ions during reactions. mdpi.com It has been effectively used to study the oxidation state changes of nickel and cobalt in real-time. mdpi.comrsc.org

Other In-Situ Techniques: A combination of other in-situ methods like X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) will provide a comprehensive understanding of the dynamic changes occurring in these materials during synthesis and operation. nih.govmdpi.com

Interdisciplinary Approaches and Synergies with Other Material Classes

The future development of Co-Mn-Ni-Ag-O materials will greatly benefit from interdisciplinary collaborations and the integration with other classes of materials.

Composites with Carbon Materials: Combining these metal oxides with carbon materials like activated carbon and graphene can significantly enhance their conductivity and electrochemical performance. researchgate.netmdpi.com The interaction between the perovskite and carbon material is crucial for electrocatalytic activity. mdpi.com

Hybrid Materials with Polymers and MOFs: Creating hybrid materials by integrating Co-Mn-Ni-Ag-O with conductive polymers or metal-organic frameworks (MOFs) can lead to novel functionalities and improved performance. MOFs can serve as precursors or templates for the synthesis of porous metal oxide structures. rsc.org

Computational Modeling and Materials Informatics: The use of computational tools, such as density functional theory (DFT) calculations, can help in predicting the properties of new material compositions and guiding the rational design process. This can accelerate the discovery and optimization of novel Co-Mn-Ni-Ag-O materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.